5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the tert-butyl and heptafluoropropyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride and a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the heptafluoropropyl group: This step involves the reaction of the pyrazole intermediate with a heptafluoropropyl halide (e.g., heptafluoropropyl iodide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptafluoropropyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the heptafluoropropyl group.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-(trifluoromethyl)-1H-pyrazole
- 5-tert-butyl-3-(pentafluoroethyl)-1H-pyrazole
- 5-tert-butyl-3-(nonafluorobutyl)-1H-pyrazole
Uniqueness
5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is unique due to the presence of the heptafluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high-performance materials or bioactive compounds with enhanced membrane permeability.
Properties
CAS No. |
95274-69-4 |
---|---|
Molecular Formula |
C10H11F7N2 |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.